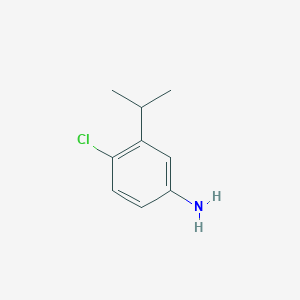

4-Chloro-3-isopropylaniline

説明

Contextualization within Aromatic Amines and Halogenated Aniline (B41778) Derivatives

4-Chloro-3-isopropylaniline is classified as an aromatic amine, a class of organic compounds characterized by an amino group (-NH₂) attached to an aromatic benzene (B151609) ring. evitachem.com The presence of the amino group significantly influences the chemical properties of the aromatic ring.

Furthermore, it is categorized as a halogenated aniline derivative due to the chlorine atom attached to the benzene ring. evitachem.com Halogenated anilines are a well-known class of compounds in organic chemistry. evitachem.com The inclusion of a halogen, in this case, chlorine, modifies the electron density of the aromatic ring and provides a site for various chemical transformations, particularly nucleophilic substitution reactions. evitachem.comcymitquimica.com The specific positioning of the chloro and isopropyl groups on the aniline ring—at the 4 and 3 positions, respectively—creates a unique steric and electronic environment that dictates its reactivity and potential applications.

Significance in Organic Synthesis and Pharmaceutical Manufacturing

The primary significance of 4-Chloro-3-isopropylaniline in academic and industrial research lies in its role as a building block or intermediate for the synthesis of more complex organic molecules. evitachem.com It serves as a precursor in multi-step synthetic pathways. prepchem.com

In the realm of pharmaceutical manufacturing, compounds like 4-Chloro-3-isopropylaniline are investigated as key starting materials for the development of active pharmaceutical ingredients (APIs). evitachem.comevitachem.com The aniline scaffold is a common feature in many biologically active molecules, and the specific substitutions on 4-Chloro-3-isopropylaniline can be crucial for targeting particular biological pathways or receptors. Researchers in drug development may utilize this compound to create novel molecular entities for further investigation. evitachem.comevitachem.com Its application extends to agricultural chemistry, where it has been explored for the development of herbicides or insecticides. evitachem.com

Table 1: Chemical Properties of 4-Chloro-3-isopropylaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 917101-83-8 | chemsrc.combldpharm.com |

| Molecular Formula | C₉H₁₂ClN | bldpharm.comchemicalbook.in |

| Molecular Weight | 169.65 g/mol | bldpharm.comchemicalbook.in |

| Boiling Point | 255.9±20.0 °C (Predicted) | chemicalbook.in |

| Density | 1.103±0.06 g/cm³ (Predicted) | chemicalbook.in |

| SMILES Code | NC1=CC=C(Cl)C(C(C)C)=C1 | bldpharm.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-3-isopropylaniline |

| Aniline |

| Chlorine |

| Isopropylamine |

| 3-Chloroaniline (B41212) |

| 4-Chloro-N-isopropylaniline |

| 3-Chloro-4-isopropylaniline (B3053291) |

| 4-chloro-2-butene |

| N,N-dimethylformamide |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLPUFIXEACDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601050 | |

| Record name | 4-Chloro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917101-83-8 | |

| Record name | 4-Chloro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Isopropylaniline

Synthetic Routes for 4-Chloro-3-isopropylaniline

The preparation of 4-Chloro-3-isopropylaniline can be approached through several established organic synthesis routes. These methods primarily involve the introduction of the chloro and isopropyl functional groups onto an aniline (B41778) or benzene (B151609) precursor through reactions such as nucleophilic aromatic substitution and alkylation.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (NAS) is a fundamental reaction class in the synthesis of substituted anilines. In contrast to electrophilic substitution, NAS involves a nucleophile attacking an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the formation of a negatively charged intermediate (a Meisenheimer complex) is often the rate-determining step. scribd.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.comscribd.com

For the synthesis of chloro-isopropylanilines, a common NAS pathway involves the reaction of a chloro-substituted aniline with an appropriate nucleophile. For instance, the synthesis of the isomer 3-chloro-4-isopropylaniline (B3053291) can be achieved by reacting 3-chloroaniline (B41212) with isopropylamine. evitachem.com This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100 °C) to promote the nucleophilic attack on the aromatic ring. evitachem.com

A plausible, though less direct, NAS route to 4-Chloro-3-isopropylaniline could involve starting with a precursor like 2-chloro-5-nitrotoluene, followed by a series of functional group transformations.

Alkylation of the Amino Group with Isopropyl Alcohol

Alkylation of aromatic amines can be directed either to the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation), depending on the reaction conditions. The direct alkylation of a chloroaniline with isopropyl alcohol represents a potential synthetic route. A patented process describes the alkylation of various aromatic amines, including chloroaniline, using alcohols like isopropanol. google.com This process is typically conducted at elevated temperatures, ranging from 100°C to 190°C, in an aqueous acid medium which acts as the catalyst. google.com

More advanced catalytic systems have been developed for the N-alkylation of amines with alcohols. For example, bifunctional iridium complexes have been shown to effectively catalyze the N-alkylation of p-chloroaniline with alcohols. acs.org These reactions proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to a ketone, which then forms an imine with the amine before being reduced by the iridium-hydride intermediate. acs.org

A summary of typical conditions for the N-alkylation of a chloroaniline is presented below.

| Parameter | Condition | Rationale |

| Reactants | 4-Chloroaniline (B138754), Isopropyl Bromide, Base (e.g., KOH) | N-alkylation via an SN2 reaction mechanism. |

| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility and reaction rate. |

| Temperature | 80–100°C | Provides activation energy for the reaction. |

| Catalyst | Phase-transfer catalyst (optional) | Can improve yield by facilitating interaction between reactants. |

This data represents a typical N-alkylation for a related isomer, 4-Chloro-N-isopropylaniline.

Reaction of Aniline with Chloroacetone (B47974) Followed by Alkylation

A multi-step synthesis beginning with aniline offers another pathway to chloro-substituted N-alkylanilines. One such reported method for the isomer 4-Chloro-N-isopropylaniline involves an initial reaction between aniline and chloroacetone in the presence of a base. sriramchem.com This step is followed by treatment with hydrochloric acid to introduce the chlorine atom onto the ring. The final step is the alkylation of the amino group using isopropyl alcohol under controlled conditions to yield the final product. sriramchem.com This multi-step process requires careful management of reaction parameters at each stage to ensure high yield and purity. sriramchem.com

Advanced Synthetic Strategies and Yield Optimization Considerations

Optimizing the synthesis of 4-Chloro-3-isopropylaniline is critical for both laboratory-scale research and potential industrial production. Key considerations include maximizing the yield of the desired isomer, minimizing by-products, and employing environmentally sustainable methods.

Advanced strategies often focus on catalysis. For N-alkylation reactions, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can significantly improve yields by facilitating the transfer of the anionic nucleophile into the organic phase. For ring alkylation, the choice of catalyst is crucial for regioselectivity. The use of solid acid catalysts, such as sulfated zirconia, in Friedel-Crafts type alkylations has been shown to enhance regioselectivity and reduce the generation of acidic waste compared to traditional catalysts like sulfuric acid.

Yield optimization also involves fine-tuning reaction parameters. Factors such as the concentration of reactants, reaction temperature, and choice of solvent can be systematically varied to achieve higher efficiency. evitachem.com For instance, in the synthesis of N-substituted ureas, a related field, conducting the reaction in water without an organic co-solvent has been shown to be a simple, mild, and efficient method suitable for large-scale production. rsc.orgresearchgate.net Such green chemistry approaches are increasingly important for developing resource-efficient and environmentally friendly manufacturing processes. rsc.org

Challenges and Considerations in Scalability and Isomer Separation

One of the most significant challenges in the synthesis of substituted anilines like 4-Chloro-3-isopropylaniline is the control of isomer formation. Friedel-Crafts alkylation and other electrophilic substitution reactions on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. google.com These isomers often have very similar physical properties, particularly their boiling points, which makes their separation by standard fractional distillation extremely difficult and often incomplete. google.comgoogleapis.com

Several strategies have been developed to address the challenge of isomer separation.

Selective Precipitation : One effective method involves the conversion of the aniline mixture into their hydrochloride salts. The salt of a specific isomer may have different solubility characteristics, allowing it to be selectively precipitated from an organic solution by bubbling hydrogen chloride gas through it. This technique has been successfully used to isolate pure 3-methyl-4-isopropylaniline from a mixture of isomers. googleapis.com

Adsorption Chromatography : Zeolites, particularly synthetic faujasites, can be used to separate aniline derivatives. google.com This method relies on the differences in molecular shape and polarity between the isomers, which causes them to be adsorbed onto the zeolite with varying affinities. The separation is typically carried out by passing a solution of the isomer mixture (dissolved in an inert solvent like cyclohexane) through a column packed with the zeolite at temperatures ranging from 10°C to 150°C. google.com

The scalability of any synthetic process is another major consideration. Reactions that are efficient on a laboratory scale may face challenges in large-scale industrial production, where factors like cost of reagents, reaction times, energy consumption, and waste management become paramount. rsc.org Processes that utilize recyclable catalysts, operate under milder conditions, and use environmentally benign solvents like water are more favorable for scalable and sustainable manufacturing. rsc.org

| Challenge | Mitigation Strategy | Reference |

| Poor Regioselectivity | Use of shape-selective catalysts (e.g., solid acids). | |

| Isomer Mixture Formation | Optimize reaction conditions (temperature, catalyst). | evitachem.com |

| Difficult Separation | Selective precipitation as hydrochloride salts; Adsorption using zeolites. | googleapis.comgoogle.com |

| Industrial Scalability | Employ resource-efficient and environmentally friendly processes (e.g., catalyst-free synthesis in water). | rsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 3 Isopropylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. ulisboa.pt The rate and regioselectivity of these reactions are dictated by the substituents present on the aromatic ring. wikipedia.org Substituents can be classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as directors for the position of substitution (ortho, para, or meta). wikipedia.org

In 4-chloro-3-isopropylaniline, the substituents present a classic case of competing directing effects.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para- director. lkouniv.ac.in It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para- directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion. lkouniv.ac.in

Isopropyl Group (-CH(CH3)2): Alkyl groups are weakly activating and ortho-, para- directing due to inductive effects and hyperconjugation. lkouniv.ac.in

The regioselectivity—the specific position of substitution—is determined by the combined directing influences and steric hindrance. The available positions for substitution are C2, C5, and C6.

| Position | Directing Effects from Substituents | Steric Hindrance | Predicted Outcome |

| C2 | Ortho to -NH2, Meta to -Cl, Meta to -isopropyl | Significant steric hindrance from the adjacent isopropyl group. | Substitution is sterically hindered and generally disfavored. uomustansiriyah.edu.iqyoutube.com |

| C5 | Para to -NH2, Meta to -Cl, Ortho to -isopropyl | Less sterically hindered than C2. | Substitution is electronically favored by the powerful para-directing amino group but may face some steric hindrance from the adjacent isopropyl group. |

| C6 | Ortho to -NH2, Ortho to -Cl, Para to -isopropyl | Minimal steric hindrance compared to C2 and C5. | Substitution is strongly favored electronically, being ortho to the activating amino group and para to the activating isopropyl group. |

Considering these factors, electrophilic substitution is most likely to occur at the C6 position, which is electronically activated by both the amino and isopropyl groups and is the most sterically accessible site. The C5 position is a potential minor product, while the C2 position is largely disfavored.

Nucleophilic Substitution Reactions at the Chloro Group

While aryl halides are generally unreactive toward nucleophilic aromatic substitution, the presence of other substituents can influence this reactivity. The chloro group on 4-chloro-3-isopropylaniline can potentially be replaced by strong nucleophiles under forcing conditions (e.g., high temperature and pressure). The activating amino group, however, does not favor the most common mechanisms for nucleophilic aromatic substitution (the SNAr mechanism), which typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. Therefore, nucleophilic substitution at the chloro position is expected to be difficult.

Oxidation Pathways and Nitro Compound Formation

Aromatic amines are susceptible to oxidation, and the reaction products can vary depending on the oxidizing agent and reaction conditions. sriramchem.com Oxidation of 4-chloro-3-isopropylaniline can potentially lead to the formation of corresponding nitroso or nitro derivatives. evitachem.com Strong oxidizing agents can transform the amino group into a nitro group. It is also possible for oxidation to occur at the isopropyl group, though this is generally less common under typical conditions for amine oxidation.

Reduction Reactions to Amines

This section heading appears to be a slight misnomer in the context of an aniline (B41778), which is already an amine. However, if the compound were first converted to a nitro derivative (as described in section 3.3), that nitro group could be readily reduced back to an amino group. Standard reducing agents for converting an aromatic nitro group to an amine include catalytic hydrogenation (e.g., H2 over a palladium catalyst) or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). evitachem.com

Studies of N-Dealkylation Mechanisms

N-dealkylation is a critical metabolic pathway for many xenobiotics containing N-alkyl groups, often catalyzed by enzymes such as cytochrome P450 (P450). researchgate.net This process involves the oxidation of the carbon atom adjacent (the α-carbon) to the nitrogen.

Direct mechanistic studies on 4-chloro-3-isopropylaniline are limited, but extensive research on the closely related compound 4-chloro-N-cyclopropyl-N-isopropylaniline provides significant insight into the N-dealkylation process catalyzed by cytochrome P450. cjcatal.comcjcatal.com This analog has two different alkyl groups attached to the nitrogen, allowing for a competitive study of their removal.

The P450-catalyzed reaction proceeds via Cα–H hydroxylation, which can occur at either the cyclopropyl (B3062369) group or the isopropyl group. cjcatal.com Theoretical studies using density functional theory (DFT) have shown that the mechanism involves a hydrogen atom transfer (HAT) process. cjcatal.comcjcatal.com The enzyme abstracts a hydrogen atom from the α-carbon, leading to an unstable intermediate that then rearranges to release an aldehyde (from the alkyl group) and the dealkylated aniline.

Research has revealed two competing pathways for 4-chloro-N-cyclopropyl-N-isopropylaniline:

N-decyclopropylation: Hydroxylation occurs at the α-carbon of the cyclopropyl group.

N-deisopropylation: Hydroxylation occurs at the α-carbon of the isopropyl group.

Computational studies have predicted that Cα–H hydroxylation at the cyclopropyl group is favored over hydroxylation at the isopropyl group. cjcatal.com The calculated energy barriers suggest a reaction rate ratio of approximately 1.8:1 for N-decyclopropylation to N-deisopropylation. cjcatal.comcjcatal.com This translates to a branching ratio where the N-decyclopropylation pathway accounts for about 64% of the reaction, while the N-deisopropylation pathway accounts for the remaining 36%. cjcatal.com These theoretical predictions are in good agreement with experimental findings. cjcatal.comcjcatal.com

| Reaction Pathway | Intermediate Product | Final Products (after rearrangement) | Predicted Selectivity |

| N-Decyclopropylation | Hydroxylated cyclopropyl intermediate | 4-chloro-N-isopropylaniline + Cyclopropanone | ~64% cjcatal.com |

| N-Deisopropylation | Hydroxylated isopropyl intermediate | 4-chloro-N-cyclopropylaniline + Acetone | ~36% cjcatal.com |

Further mechanistic work using various probes has also suggested that oxidative N-dealkylation can proceed through an electron transfer-proton transfer (ET-PT) mechanism, where N-decyclopropylation is a characteristic product of an ET pathway. acs.org

Electron Transfer-Proton Transfer (ET-PT) Mechanisms

Studies on the oxidative N-dealkylation of various N,N-dialkylanilines, including para-chloro-N-cyclopropyl-N-isopropylaniline, by oxoiron(IV) complexes (both nonheme and heme models of cytochrome P450) have provided evidence for an Electron Transfer-Proton Transfer (ET-PT) mechanism. acs.orgnih.govewha.ac.kr In this mechanism, the reaction is initiated by the transfer of an electron from the aniline derivative to the oxidant, followed by the transfer of a proton. acs.orgnih.gov This contrasts with the direct hydrogen atom transfer (HAT) mechanism. The distinction between these mechanisms is crucial for understanding the intimate details of the oxidation process. mdpi.comwikipedia.org

Nitrosation Reactions Involving N-cyclopropyl-N-alkylanilines and Amine Radical Cation Formation

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides further insight into their chemical reactivity. nih.govresearchgate.net These reactions proceed rapidly and result in the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. nih.govresearchgate.net The selective cleavage of the cyclopropyl substituent strongly supports a mechanism that involves the initial formation of an amine radical cation. nih.govpsu.edu This radical cation then undergoes a rapid opening of the cyclopropyl ring to form an iminium ion with a carbon-centered radical, which can then react further. nih.govnih.gov The formation and fate of such radical cations are central to understanding the diverse reactivity of these aniline derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Isopropylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of aniline (B41778) derivatives. echemcom.comacs.org By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and a range of other chemical properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap Prediction)

The electronic properties of aniline derivatives are a key focus of DFT studies. echemcom.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nrct.go.ththaiscience.info

Theoretical calculations on related substituted anilines provide insights into these properties. For instance, a study on p-isopropylaniline calculated a HOMO-LUMO energy gap of 5.2968 eV. nrct.go.ththaiscience.info A smaller HOMO-LUMO gap generally suggests higher reactivity. echemcom.com DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory, are used to predict these energy gaps, which can be correlated with experimental data from UV-Vis spectroscopy.

Table 1: Predicted Electronic Properties of Related Aniline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| p-Isopropylaniline | -5.571 | -0.274 | 5.297 |

| p-Aminoaniline | -5.012 | -0.410 | 4.602 |

| p-Nitroaniline | -7.215 | -3.324 | 3.891 |

Data sourced from theoretical calculations on para-substituted anilines. nrct.go.ththaiscience.info

Electrostatic Potential Mapping for Nucleophilic Site Identification

Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. echemcom.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For aniline derivatives, the amino group is typically a region of high negative potential, making it a primary site for electrophilic attack. nrct.go.th In 4-chloro-3-isopropylaniline, the nitrogen atom of the amino group and the electron-rich aromatic ring are expected to be key nucleophilic sites. MEP analysis helps in understanding the reactivity and intermolecular interactions of the molecule. researchgate.net For example, in a study of p-isopropylaniline, the negative potential sites were identified around the C5 and C6 atoms of the benzene (B151609) ring, indicating these as likely points for electrophilic attack. nrct.go.ththaiscience.info

Prediction of Molecular Basicity (pKa) for Anilines

The basicity of anilines, quantified by the pKa of their conjugate acids, is a fundamental property that can be predicted using computational methods. mdpi.comacs.org DFT calculations, combined with appropriate solvent models, can provide reliable pKa values. mdpi.com The accuracy of these predictions is highly dependent on the chosen computational model, including the level of theory, basis set, and the method used to account for solvation effects. mdpi.comresearchgate.net

Recent studies have shown that including explicit water molecules in the computational model significantly improves the accuracy of pKa predictions for substituted anilinium cations. mdpi.com For instance, the use of the CBS-QB3 method with the inclusion of explicit water molecules has yielded pKa predictions with a root mean square error (RMSE) as low as 0.349 for a set of para-substituted anilinium ions. mdpi.com Another approach using a double-hybrid functional method with added water molecules near the substituent group also showed improved accuracy. mdpi.com These computational strategies are crucial for understanding how substituents like the chloro and isopropyl groups on 4-chloro-3-isopropylaniline influence its basicity.

Energy Barrier and Reaction Rate Analysis for Enzyme Catalysis

DFT calculations are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions, including the determination of energy barriers and reaction rates. mdpi.comresearchgate.net For aniline derivatives, this is particularly relevant in the context of their metabolism by enzymes like cytochrome P450.

A theoretical study on the Cα–H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline, a structurally related compound, by cytochrome P450 provides a pertinent example. cjcatal.com Using DFT (B3LYP), the study investigated two competing reaction pathways: hydroxylation at the cyclopropyl (B3062369) group and at the isopropyl group. cjcatal.com The calculations revealed that the reaction proceeds mainly on the low-spin doublet state due to a much higher activation energy on the high-spin quartet state. cjcatal.com The energy barrier for hydroxylation at the cyclopropyl group was found to be lower than that for the isopropyl group, predicting a product ratio of approximately 1.8:1 in favor of N-decyclopropylation. cjcatal.com This demonstrates the power of DFT in predicting the selectivity and kinetics of enzymatic reactions.

Molecular Dynamics and Docking Simulations (applied to derivatives and related compounds)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of small molecules with biological macromolecules, such as enzymes and receptors. nih.gov These methods are particularly valuable in drug discovery and for understanding the metabolic fate of compounds.

In the context of 4-chloro-3-isopropylaniline derivatives, docking studies have been employed to investigate their binding to enzyme active sites. For example, halo-substituted ester/amide derivatives of 4-isopropylaniline (B126951) have been studied as inhibitors of jack bean urease. nih.govresearchgate.net Molecular docking simulations predicted favorable binding energies for these derivatives within the enzyme's active site, with a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene playing key roles in the inhibitory activity. nih.govresearchgate.net

MD simulations can further refine the understanding of these interactions by modeling the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, primarily DFT, provide profound insights into reaction mechanisms at a molecular level. nih.govrsc.org These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org

For aniline derivatives, quantum chemical calculations have been used to understand various reactions, including oxidation, polymerization, and enzyme-catalyzed transformations. acs.orgresearchgate.net For instance, in the oxidative coupling of aniline derivatives, DFT calculations have been used to study the influence of substituents on the reaction kinetics and thermodynamics. bohrium.com

In the context of enzymatic reactions, quantum chemical calculations can elucidate the detailed steps of the catalytic cycle. mdpi.com As mentioned in the section on enzyme catalysis, DFT studies on a derivative of 4-chloro-3-isopropylaniline have provided a detailed mechanism for its hydroxylation by cytochrome P450, including the identification of the rate-determining step and the factors controlling product selectivity. cjcatal.com Such mechanistic insights are crucial for predicting the metabolic pathways of new compounds and for designing more stable or selectively reactive molecules. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Applications of 4 Chloro 3 Isopropylaniline in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

4-Chloro-3-isopropylaniline has emerged as a valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chlorine atom and an isopropyl group on the aniline (B41778) ring, influences its chemical reactivity and biological interactions, making it a point of interest for drug discovery programs targeting a range of diseases.

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is systematically modified to create a library of related compounds. 4-Chloro-3-isopropylaniline serves as an important scaffold or an intermediate in the synthesis of more complex heterocyclic systems that are central to many pharmaceutical agents. rug.nl The indole (B1671886) scaffold, for instance, is a critical component in numerous drugs, and novel synthetic methods have been developed to access functionalized indole derivatives from aniline precursors. rug.nl The pyrrolo[2,3-d]pyrimidine scaffold is another key structure in medicinal chemistry, known to mimic the adenosine (B11128) portion of ATP and interact with the hinge region of protein kinases. nih.gov The aniline moiety is a common starting point for constructing such bicyclic systems, which are explored for their broad pharmacological profiles. nih.gov The specific arrangement of the chloro and isopropyl groups on the aniline ring can influence the binding affinity and selectivity of the final drug molecule to its biological target.

The chemical reactivity of 4-chloro-3-isopropylaniline makes it a key precursor for a variety of bioactive molecules. evitachem.com It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build more complex structures. This property is exploited in the synthesis of active pharmaceutical ingredients (APIs). ossila.com For example, anilines are fundamental starting materials in multi-component reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple precursors. rug.nl This approach has been used to generate libraries of 2-tetrazole indoles, which can act as bioisosteres for carboxylic acids and amides in drug candidates. rug.nl Furthermore, aniline derivatives are used in condensation reactions to form larger, more intricate structures, such as azo-based calix mdpi.comarenes, which have been investigated for their antibacterial properties.

The metabolism of drug candidates is a critical aspect of medicinal chemistry, and the cytochrome P450 (P450) family of enzymes plays a central role in this process. The isopropylaniline moiety is known to interact with P450 enzymes. Theoretical studies using density functional theory (DFT) have been conducted on the closely related compound, 4-chloro-N-cyclopropyl-N-isopropylaniline, to understand its metabolism by P450. cjcatal.comresearchgate.net These studies revealed two primary hydroxylation pathways: N-decyclopropylation and N-deisopropylation. cjcatal.com The calculations showed that the Cα–H activation at both the cyclopropyl (B3062369) and isopropyl groups is a hydrogen atom transfer process that proceeds selectively on the low-spin doublet state of the enzyme. cjcatal.com Such research is vital for predicting the metabolic fate of drug candidates containing the isopropylaniline structure and designing molecules with improved pharmacokinetic profiles. researchgate.net

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders, making them major targets for drug development. scielo.brsemanticscholar.org Derivatives of 4-chloro-3-isopropylaniline are utilized in the synthesis of potent kinase inhibitors. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "warhead" for kinase inhibitors, as it effectively competes with ATP for binding in the kinase domain. nih.gov

In the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis, various substituted anilines are attached to a pyrimido[4,5-b]indole core. nih.gov Research in this area has shown that including a 4-isopropylaniline (B126951) derivative can provide valuable information about the steric tolerance within the kinase's active site. nih.gov Specifically, a compound incorporating a 4-isopropylphenylamino group at the 4-position of a 5-chloro-9H-pyrimido[4,5-b]indole scaffold was synthesized and evaluated. nih.gov While the 4-chlorophenyl substituted analog proved to be the most potent in this particular series, the study of the isopropyl derivative helped to delineate the structure-activity relationship (SAR) for this class of inhibitors. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Research Finding |

| 5-chloro-N4-(4-isopropylphenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine derivatives | VEGFR-2 | Used to probe bulk tolerance in the ATP-binding site; helped establish structure-activity relationships for achieving potent inhibition. nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | RET kinase | SAR studies showed that a 4-isopropylphenyl substitution resulted in a loss of activity compared to other moieties, guiding optimization of the lead compound. nih.gov |

The search for new anticancer and antimicrobial agents is a continuous effort in medicinal chemistry. nih.gov Derivatives of isopropylaniline have been incorporated into various heterocyclic systems to evaluate their therapeutic potential.

Anticancer Activity: Benzofuroxans are a class of heterocyclic N-oxides that exhibit a wide range of biological activities, including anticancer effects. mdpi.com In one study, a derivative was synthesized by reacting 7-chloro-4,6-dinitrobenzofuroxan with 4-isopropylaniline. mdpi.com The resulting compound demonstrated activity comparable to other lead compounds in the series. mdpi.com Generally, 4-aminofuroxans containing an aniline moiety have shown high selectivity towards MCF-7 and M-HeLa tumor cell lines while exhibiting lower toxicity to normal cells compared to standard chemotherapeutics. mdpi.com

Antimicrobial Activity: Pyrazole derivatives are known to possess antimicrobial properties. nih.gov A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles showed that a derivative made with 4-isopropylaniline (compound 2 ) inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 2 µg/mL and was also effective against methicillin-resistant S. aureus (MRSA) strains. nih.gov Similarly, various 4-thiazolidinone (B1220212) derivatives are being investigated for their antibacterial potential, including their ability to eradicate biofilms formed by pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

| Derivative Class | Biological Activity | Organism/Cell Line | Key Findings |

| Benzofuroxan derivative | Anticancer | MCF-7, M-HeLa | Showed high selectivity towards tumor cell lines with lower toxicity to normal cells. mdpi.com |

| Pyrazole derivative | Antimicrobial | S. aureus, MRSA | Exhibited potent activity with MIC values as low as 2 µg/mL against antibiotic-susceptible and resistant strains. nih.gov |

Agricultural Chemistry Research

In agricultural science, isopropylaniline derivatives are relevant as metabolites of certain phenylurea herbicides. Isoproturon (B30282), a widely used herbicide, degrades in the soil and through microbial action into several metabolites, including 4-isopropylaniline. researchgate.netacs.org The degradation pathway is thought to begin with two successive N-demethylations of the urea (B33335) side chain, followed by cleavage to release 4-isopropylaniline, which is then further mineralized. researchgate.net

The study of these metabolites is crucial for understanding the environmental fate of herbicides and for developing analytical methods to monitor their presence in soil and water. acs.org For instance, enzyme-linked immunosorbent assays (ELISAs) have been developed to detect isoproturon and its metabolites. acs.org These assays have shown noticeable cross-reactivity with 4-isopropylaniline, indicating its structural relevance and importance as an analyte in environmental monitoring. acs.org Research has also focused on developing and validating advanced analytical methods, such as LC-MS/MS, for the precise quantification of herbicide residues, including aniline metabolites, in crops like wheat. jrfglobal.com

Intermediates in Herbicide and Fungicide Synthesis

Substituted anilines are foundational precursors for several classes of herbicides, most notably phenylurea and dinitroaniline herbicides. researchgate.netfrontiersin.org The synthesis of phenylurea herbicides traditionally involves the reaction of a substituted aniline with an isocyanate. tandfonline.com A more modern, benign synthesis route uses 3-substituted dioxazolones as isocyanate surrogates, which react with anilines to form unsymmetrical phenylureas. tandfonline.com In this context, 4-Chloro-3-isopropylaniline represents a potential starting material for creating novel herbicidal compounds. The reactivity of the amine group allows for its conversion into the urea functionality characteristic of this herbicide class.

The well-known herbicide Isoproturon, chemically named 3-(4-isopropylphenyl)-1,1-dimethylurea, is synthesized from precursors like 4-isopropylaniline. who.intrsc.org The general synthetic pathway for such herbicides highlights the critical role of the aniline moiety. rsc.orgrsc.org While direct synthesis of a commercial herbicide from 4-Chloro-3-isopropylaniline is not prominently documented, its structural similarity to known precursors suggests its utility in developing new active ingredients with potentially unique selectivity and activity profiles, influenced by the specific chlorine and isopropyl substitution.

The table below illustrates major herbicide classes that utilize aniline derivatives as key intermediates.

| Herbicide Class | General Aniline Precursor Structure | Example Herbicide |

| Phenylureas | Substituted Phenylamine | Isoproturon, Diuron (B1670789) researchgate.net |

| Dinitroanilines | Substituted Dinitroaniline | Trifluralin, Pendimethalin frontiersin.org |

| Acetanilides | N-Alkylated Aniline | Alachlor, Metolachlor |

In the realm of fungicides, aniline derivatives are also employed. For instance, a patent describes the synthesis of 4-chloro-5-N-benzoyl-anilino-1,2-dithiol-3-one, a compound with fungicidal properties. This demonstrates the integration of chlorinated aniline structures into fungicidally active molecules.

Environmental Fate of Herbicides Related to the Compound

The environmental fate of herbicides derived from substituted anilines, such as the phenylureas, is a subject of significant research due to concerns about water contamination. oup.com The degradation of these herbicides in soil and water is primarily a microbial process. oup.com

Studies on the widely used herbicide isoproturon show that it is mobile in soil and can be persistent in water, with a hydrolysis half-life of about 30 days. who.int Its degradation in soil under field conditions has a half-life of approximately 40 days in temperate climates. who.int A key metabolite in this degradation pathway is 4-isopropylaniline, formed through hydrolysis of the urea group. who.intoup.com

Research has shown that the degradation products of phenylurea herbicides can sometimes be more toxic to non-target organisms than the parent compound. oup.comoup.com For example, metabolites of isoproturon and diuron have demonstrated higher toxicity to certain bacteria and protozoa. oup.com Furthermore, chloroanilines, which are degradation products of many herbicides, are noted for their persistence and potential toxicity. psu.edubohrium.complos.org Studies on various dichloroaniline (DCA) isomers show they can be mineralized by soil bacteria, such as Bacillus megaterium, though the degradation pathways and rates vary depending on the specific isomer. psu.eduresearchgate.netmicrobiologyresearch.org The degradation of 3,4-DCA, a metabolite of the herbicide diuron, can proceed via dichloroacetanilide. psu.edu

The persistence of these aniline-based metabolites is a critical factor in environmental risk assessment. mdpi.com Non-extractable residues can form when metabolites like 4-isopropylaniline bind to soil organic matter, potentially leading to their long-term persistence in the environment. oup.comnih.gov

The table below summarizes the environmental fate of Isoproturon, a herbicide structurally related to compounds derivable from 4-Chloro-3-isopropylaniline.

| Compound | Medium | Half-Life (DT50) | Key Degradation Products | Citation(s) |

| Isoproturon | Water | ~30 days | 3-(4-isopropylphenyl)-1-methylurea, 4-isopropylaniline | who.int |

| Isoproturon | Soil (Field) | ~19-40 days | 4-isopropylaniline, 4-(2-hydroxyisopropyl)aniline | who.intnih.gov |

| Isoproturon | Water/Sediment System | 44 - 276 days (whole system) | Not specified | europa.eu |

Materials Science and Organic Electronics

The unique electronic and structural properties imparted by the chloro and isopropyl groups make 4-Chloro-3-isopropylaniline a candidate for research in materials science, particularly in the synthesis of specialized polymers and as a precursor for ligands and organic electronic materials.

Synthesis of New Materials with Specific Properties

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netnih.gov The incorporation of specific substituents onto the monomer backbone is a key strategy for tuning the final properties of the polymer, such as solubility, thermal stability, and processability. sapub.orgcsic.es

The structure of 4-Chloro-3-isopropylaniline, with its reactive amine group and its combination of an electron-withdrawing chlorine atom and a bulky, aliphatic isopropyl group, makes it a theoretical candidate for creating functional polymers. The introduction of such groups can disrupt chain packing, which often increases the solubility of otherwise intractable aromatic polymers in common organic solvents. csic.es For example, the synthesis of new polyamides and polyimides has been achieved using various substituted anilines, including chlorinated and alkylated derivatives, to enhance solubility and modify thermal properties. google.com While the direct polymerization of 4-Chloro-3-isopropylaniline is not widely documented, its use as a comonomer or for the synthesis of a diamine derivative could yield novel polyamides or polyimides with tailored characteristics.

Ligands for Catalysis

The amine functionality of 4-Chloro-3-isopropylaniline allows it to serve as a precursor for the synthesis of ligands for metal-catalyzed reactions. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are particularly important due to their ability to form stable complexes with a wide range of transition metals. nanobioletters.comnoveltyjournals.comscirp.orgimist.ma These metal complexes find applications in various catalytic processes.

Research has demonstrated the synthesis of Schiff base complexes from structurally similar anilines, such as 4-chloroaniline (B138754) and p-isopropylaniline. noveltyjournals.comresearchgate.net These studies establish a clear precedent for using 4-Chloro-3-isopropylaniline in a similar manner. The condensation reaction would typically occur between the amine group of 4-Chloro-3-isopropylaniline and a carbonyl compound, yielding an imine (the Schiff base). This bidentate or multidentate ligand could then be chelated to a metal center (e.g., Co(II), Ni(II), Cu(II)), creating a complex with potential catalytic activity. The electronic properties and steric bulk of the chloro and isopropyl substituents on the aniline ring would modulate the electronic environment and coordination geometry of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

Organic Semiconductors (as an application area for related compounds)

Aniline and its derivatives are cornerstone materials in the field of organic electronics, particularly as organic semiconductors. zenodo.org The most well-known example is polyaniline, a conducting polymer whose conductivity can be tuned through doping. core.ac.uk Research has expanded to include copolymers of aniline with various substituted anilines to improve properties like processability and solubility while maintaining useful electronic characteristics. core.ac.uk

The incorporation of halogen atoms into organic semiconductors is a known strategy to modify their electronic properties. Theoretical studies on aniline tetramers have shown that chlorination can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for tuning charge injection and transport in electronic devices. researchgate.net Copolymers made from aniline and halogenated anilines, such as o-bromoaniline, have been synthesized and characterized as amorphous semiconductor materials. worldscientific.com

Furthermore, substituted anilines are used to create hole-transporting materials (HTMs) for applications in perovskite solar cells. researchgate.net The general approach involves creating π-conjugated systems that often feature an electron donor-acceptor motif to enhance charge mobility. researchgate.net Copolymers of aniline with alkylanilines, such as poly(aniline-co-isopropyl aniline), have been shown to have improved solubility in organic solvents, which is a significant advantage for device fabrication. core.ac.uk These findings collectively suggest that compounds related to 4-Chloro-3-isopropylaniline are highly relevant to the development of new organic semiconductors, where the combination of a halogen and an alkyl group could be used to fine-tune the material's solubility, morphology, and charge-transport properties. core.ac.ukresearchgate.netnih.govresearchgate.net

| Property | Relevance to Organic Semiconductors | Related Aniline Derivative Example | Citation(s) |

| Processability/Solubility | Enables solution-based fabrication of devices. | Poly(aniline-co-alkylaniline) copolymers show improved solubility over pure polyaniline. | core.ac.uk |

| Energy Level Tuning | Adjusts HOMO/LUMO levels for efficient charge injection/extraction. | Halogen-substituted aniline tetramers show lowered frontier molecular orbital energy levels. | researchgate.net |

| Charge Transport | Determines the efficiency of charge carrier movement (mobility). | Copolymers of aniline and o-bromoaniline exhibit semiconductor-range electrical conductivity. | worldscientific.com |

| Hole-Transporting Material | Facilitates extraction of positive charges in solar cells. | A material based on aniline and anthraquinone (B42736) was developed as a cost-effective HTM for perovskite solar cells. | researchgate.net |

Derivatives and Analogs of 4 Chloro 3 Isopropylaniline: Synthesis and Comparative Studies

Systematic Structural Modifications

Alterations at the Nitrogen Atom (e.g., N-ethyl, N-cyclopropyl-N-isopropylaniline, N-(cyclopropylmethyl)aniline, N-(furan-2-ylmethyl)aniline)

Modifying the substituent on the nitrogen atom of the aniline (B41778) is a common strategy to create diverse derivatives. This involves replacing one or both hydrogen atoms of the primary amine with various alkyl, cycloalkyl, or heterocyclic groups.

N-Alkylation: The introduction of simple alkyl groups, such as an ethyl group to form N-ethylaniline derivatives, is a fundamental modification. For instance, the N-alkylation of 4-chloroaniline (B138754) with isopropyl halides under alkaline conditions is a known synthetic route. This process can be adapted to introduce other alkyl groups. The presence of an N-alkyl group can increase the reactivity of the amine in certain reactions. lookchem.com

N-Cycloalkylation: Incorporating cyclic structures like a cyclopropyl (B3062369) or cyclopropylmethyl group introduces unique steric and electronic properties. The cyclopropyl group, in particular, can influence metabolic pathways. A general method for synthesizing N-cyclopropylanilines involves the palladium-catalyzed Buchwald-Hartwig amination, which couples various bromobenzenes with cyclopropylamine (B47189) in high yields. acs.org The synthesis of N-(cyclopropylmethyl)aniline derivatives can be achieved through methods like reacting an aniline with cyclopropylmethyl halides or via reductive amination using cyclopropanecarboxaldehyde. smolecule.comgoogle.com

N-Heterocyclic Substitution: Attaching heterocyclic moieties, such as a furan-2-ylmethyl group, expands the structural diversity and electronic profile of the aniline derivative. The furan (B31954) ring can introduce aromaticity and act as a hydrogen bond acceptor, which is a valuable feature in medicinal chemistry. The synthesis of N-(furan-2-ylmethyl)aniline derivatives can be accomplished through the reductive amination of furfural (B47365) with an appropriate aniline, often using heterogeneous catalysts. mdpi.com

The following table summarizes key data for several N-substituted aniline derivatives, illustrating the structural variations possible.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 4-Chloro-N-ethylaniline | C₈H₁₀ClN | 155.62 | Ethyl group on nitrogen |

| 4-Chloro-N-cyclopropyl-N-isopropylaniline | C₁₂H₁₆ClN | 209.71 | Both cyclopropyl and isopropyl groups on nitrogen |

| 4-Chloro-N-(cyclopropylmethyl)aniline | C₁₀H₁₂ClN | 181.66 | Cyclopropylmethyl group on nitrogen |

| 4-Chloro-N-(furan-2-ylmethyl)aniline | C₁₁H₁₀ClNO | 207.65 | Furan-2-ylmethyl group on nitrogen |

Substituent Effects on Reactivity and Biological Activity (e.g., steric hindrance, electron-withdrawing/donating groups, lipophilicity)

The nature and position of substituents on the aniline ring and at the nitrogen atom profoundly influence the molecule's reactivity and potential biological interactions.

Steric Hindrance: The size and spatial arrangement of substituent groups can physically obstruct access to reactive sites. For example, introducing bulky isopropyl groups at the 2- and 6-positions (ortho to the amino group) in 4-chloro-2,6-diisopropylaniline (B8246100) significantly increases steric hindrance. This steric bulk can reduce solubility and slow down reaction kinetics compared to less hindered analogs. Similarly, steric hindrance between an N-alkyl group and an ortho-alkyl group can prevent the nitrogen atom from adopting the necessary orientation for certain cyclic intermediate formations, thereby inhibiting further reactions at the second ortho position. lookchem.com Conversely, adding a chlorine atom at the 5-position of a pyrimido[4,5-b]indole scaffold was found to conformationally restrict rotation around the C4–N bond, which can be a strategy to enhance specificity for biological targets. nih.gov

Electron-Withdrawing/Donating Groups: The electronic properties of substituents alter the electron density of the aromatic ring and the amino group.

Electron-Withdrawing Groups (EWGs): The chlorine atom is an EWG that reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. This deactivation is observed in the ethylation of N-ethyl-3-chloroaniline, which requires higher temperatures than the ethylation of N-ethylaniline. lookchem.com The electron-withdrawing effect also increases the molecule's polarity.

Electron-Donating Groups (EDGs): The amino group itself is a strong EDG, activating the aromatic ring towards electrophilic substitution. Alkyl substituents like isopropyl and ethyl groups are also electron-donating, further increasing the electron density of the ring through hyperconjugation and inductive effects. This enhanced electron density generally increases the nucleophilicity of the aniline nitrogen, making it more reactive in reactions like acid-catalyzed amination. ntnu.no

Positional Isomers and Halogen Effects (e.g., 3-chloro-4-isopropylaniline (B3053291), 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline)

The specific placement of substituents on the aniline ring creates positional isomers, each with distinct properties. The location of the halogen atom is particularly influential.

3-Chloro-4-isopropylaniline: This compound is a direct positional isomer of 4-chloro-3-isopropylaniline. In this arrangement, the chloro and isopropyl groups have swapped positions relative to the amino group. This structural change significantly influences its electronic properties and reactivity. evitachem.com It typically appears as a pale yellow liquid or solid and is soluble in organic solvents. evitachem.com

2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline: This analog demonstrates the effect of moving the chlorine atom to the ortho position relative to the amino group. The presence of the chlorine at position 2, combined with a methyl group at position 4 and a bulky cyclopropylethyl group on the nitrogen, creates a complex steric and electronic environment. molport.com The methyl group further adjusts the molecule's lipophilicity.

The table below contrasts the properties of 4-chloro-3-isopropylaniline's positional isomer and another chlorinated analog.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from 4-Chloro-3-isopropylaniline |

| 3-Chloro-4-isopropylaniline | 52789-33-0 | C₉H₁₂ClN | 169.65 | Isomeric position of chloro and isopropyl groups nih.gov |

| 2-Chloro-N-(1-cyclopropylethyl)-4-methylaniline | 1038967-06-4 | C₁₂H₁₆ClN | 209.71 | Chlorine at position 2; methyl group at position 4; cyclopropylethyl on nitrogen cymitquimica.combldpharm.com |

Di-substituted Analogs (e.g., 4-Chloro-2,6-diisopropylaniline)

Introducing a second identical substituent onto the aromatic ring creates di-substituted analogs with unique characteristics, primarily driven by increased steric hindrance.

4-Chloro-2,6-diisopropylaniline: This compound features two isopropyl groups flanking the amino group at the ortho positions, in addition to the chlorine at the para position. aobchem.com The primary impact of this di-substitution is a dramatic increase in steric bulk around the nitrogen atom. This steric shielding reduces the compound's solubility and significantly slows down its reaction kinetics when compared to mono-substituted analogs like 4-chloro-3-isopropylaniline. Such hindered aniline derivatives are valuable in research applications that require kinetic stability. The synthesis of related di-substituted anilines, such as 4,4'-Methylenebis(2,6-diisopropylaniline), often involves the condensation of 2,6-diisopropylaniline (B50358) with formaldehyde. vulcanchem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Property |

| 4-Chloro-2,6-diisopropylaniline | 100823-17-4 | C₁₂H₁₈ClN | 211.73 | Increased steric hindrance reduces reactivity and solubility aobchem.com |

Synthesis of Specific Derivatives

The creation of specific derivatives often requires multi-step synthetic sequences tailored to the target molecule's structure.

4-Chloro-N-cyclopropyl-N-isopropylaniline

The synthesis of 4-chloro-N-cyclopropyl-N-isopropylaniline has been reported as part of mechanistic studies. One established method involves a two-step process starting from para-chloro-N-cyclopropylaniline. acs.org

Condensation: Para-chloro-N-cyclopropylaniline is reacted with acetone. This reaction forms an iminium ion intermediate.

Reduction: The intermediate is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This step converts the iminium ion to the final tertiary amine product, 4-chloro-N-cyclopropyl-N-isopropylaniline. acs.org

This derivative has been used as a mechanistic probe to study oxidative N-dealkylation reactions. acs.org Theoretical studies using density functional theory (DFT) have investigated its metabolism by cytochrome P450 enzymes, predicting two competing pathways: N-decyclopropylation and N-deisopropylation. The calculations suggest that N-decyclopropylation is the dominant pathway, with a selectivity of 64%, due to a lower activation energy barrier. cjcatal.com

4-Chloro-N-(cyclopropylmethyl)aniline

4-Chloro-N-(cyclopropylmethyl)aniline is a derivative of 4-chloroaniline characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom.

Synthesis: The synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline can be achieved through reductive amination. This common method involves the reaction of 4-chloroaniline with cyclopropanecarboxaldehyde. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product. A suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, is employed for this transformation. The general procedure for such reductive aminations is well-established in organic synthesis. nih.govresearchgate.net

Chemical Properties: The introduction of the cyclopropylmethyl group influences the physicochemical properties of the molecule. The cyclopropyl ring, with its unique electronic and steric properties, can affect the reactivity of the amine.

| Property | Value | Source |

| CAS Number | 69565-54-4 | mdpi.com |

| Molecular Formula | C₁₀H₁₂ClN | mdpi.com |

| Molecular Weight | 181.66 g/mol | |

| IUPAC Name | 4-chloro-N-(cyclopropylmethyl)aniline | mdpi.com |

4-Chloro-N-(furan-2-ylmethyl)aniline

4-Chloro-N-(furan-2-ylmethyl)aniline is another derivative where a furan-2-ylmethyl group is substituted on the nitrogen atom of 4-chloroaniline.

Synthesis: Similar to its cyclopropylmethyl counterpart, 4-Chloro-N-(furan-2-ylmethyl)aniline is commonly synthesized via reductive amination. In this case, 4-chloroaniline is reacted with furfural (furan-2-carbaldehyde). The resulting imine is then reduced to yield the target compound. researchgate.nettandfonline.comsemanticscholar.org A typical procedure involves carrying out the reaction in a suitable solvent like methanol, followed by hydrogenation over a catalyst. researchgate.net

Chemical Properties: The furan ring, an aromatic heterocycle, introduces distinct electronic features to the molecule, including the potential for π-π stacking interactions and altered electron density at the nitrogen atom.

| Property | Value | Source |

| CAS Number | 33829-87-7 | nih.gov |

| Molecular Formula | C₁₁H₁₀ClNO | nih.gov |

| Molecular Weight | 207.66 g/mol | N/A |

| IUPAC Name | N-(4-chlorophenyl)-N-(2-furylmethyl)amine | nih.gov |

Comparative Analysis of Chemical Behavior and Metabolic Pathways

The structural differences between 4-chloro-3-isopropylaniline, 4-chloro-N-(cyclopropylmethyl)aniline, and 4-chloro-N-(furan-2-ylmethyl)aniline lead to distinct chemical behaviors and metabolic fates. The metabolism of aniline derivatives is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.govwikipedia.org Key metabolic pathways for N-substituted anilines include N-dealkylation and aromatic ring hydroxylation. nih.gov

Chemical Behavior: The basicity of the aniline nitrogen is influenced by the electronic nature of the N-substituent. The isopropyl group in the parent compound is an electron-donating group, which increases the electron density on the nitrogen. The cyclopropylmethyl group also has electron-donating properties. In contrast, the furan-2-ylmethyl group, with its aromatic furan ring, can exhibit more complex electronic effects, potentially influencing the nucleophilicity of the amine.

Metabolic Pathways: The metabolism of these compounds is expected to follow general patterns for xenobiotics, with the liver being the primary site of biotransformation. The primary routes of metabolism for substituted anilines involve enzymatic reactions catalyzed by cytochrome P450. nih.gov

4-Chloro-3-isopropylaniline: The metabolism of this compound likely involves N-deisopropylation to form 4-chloro-3-aminotoluene and hydroxylation of the aromatic ring. The metabolism of the herbicide propachlor (B1678252), which contains an N-isopropylaniline moiety, has been shown to keep the N-isopropylaniline structure intact in plants, suggesting its relative stability. who.int

4-Chloro-N-(cyclopropylmethyl)aniline: A significant metabolic pathway for N-cyclopropyl substituted anilines is N-dealkylation. nih.gov Studies on similar compounds have shown that the presence of a cyclopropyl group can lead to preferential N-decyclopropylation during metabolism catalyzed by cytochrome P450 enzymes. This process can lead to the formation of 4-chloroaniline. The inactivation of cytochrome P450 enzymes by some cyclopropylamines has been reported to proceed through the formation of metabolic intermediate complexes. nih.gov

4-Chloro-N-(furan-2-ylmethyl)aniline: The metabolism of this derivative is also expected to undergo N-dealkylation, yielding 4-chloroaniline and a furan-containing metabolite. The furan ring itself can be a target for metabolic enzymes, potentially leading to ring-opening products. The N-oxidation of 4-chloroaniline has been a subject of study, indicating another potential metabolic route for the parent aniline formed after dealkylation. researchgate.net

The metabolic formation of 4-chloroaniline from related compounds has been studied in the context of its potential toxicity. nih.govresearchgate.net The subsequent metabolism of 4-chloroaniline can lead to various products, including hydroxylated and conjugated derivatives. who.intnih.gov

Comparative Summary:

| Compound | Key N-Substituent | Expected Primary Metabolic Pathways | Potential Metabolites |

| 4-Chloro-3-isopropylaniline | Isopropyl | N-Deisopropylation, Aromatic Hydroxylation | 4-chloro-3-aminotoluene, Hydroxylated derivatives |

| 4-Chloro-N-(cyclopropylmethyl)aniline | Cyclopropylmethyl | N-Decyclopropylation, Aromatic Hydroxylation | 4-chloroaniline, Cyclopropanemethanol |

| 4-Chloro-N-(furan-2-ylmethyl)aniline | Furan-2-ylmethyl | N-Dealkylation, Furan ring oxidation, Aromatic Hydroxylation | 4-chloroaniline, Furan-2-methanol, Ring-opened furan derivatives |

The chemical and metabolic profiles of these derivatives are crucial for understanding their biological activity and potential applications. The nature of the N-substituent significantly dictates the reactivity and the metabolic fate of the 4-chloroaniline core structure.

Environmental Fate and Ecotoxicological Research Considerations

Degradation Pathways in Environmental Matrices

The breakdown of chloroanilines, including isomers related to 4-chloro-3-isopropylaniline, in the environment is a key area of study. While specific degradation pathways for 4-chloro-3-isopropylaniline are not extensively detailed in the provided search results, the fate of the closely related herbicide propachlor (B1678252) and other chloroanilines offers significant insights.

Propachlor is known to degrade in the environment, with its dissipation being influenced by factors such as temperature and soil moisture. who.int A major route of its breakdown is through microbial activity. who.int For instance, a combination of two bacterial species has been shown to mineralize a significant portion of propachlor within a couple of days, producing N-isopropylaniline as a metabolite. who.int This suggests that the N-isopropylaniline moiety, a core component of 4-chloro-3-isopropylaniline's structure, can be formed through the degradation of other compounds.

The degradation of chloroanilines in soil and water is often mediated by microorganisms. Some bacteria can utilize chloroanilines as their sole source of carbon and nitrogen. nih.gov The biodegradation process for compounds like 4-chloroaniline (B138754) has been observed to occur through a modified ortho-cleavage pathway, which involves the induction of enzymes like chlorocatechol 1,2-dioxygenase. nih.gov The efficiency of this degradation can be influenced by the concentration of the compound and the size of the microbial population. besjournal.com

Furthermore, the presence of other compounds can affect the degradation rate. For example, the presence of aniline (B41778) can enhance the biodegradation of p-chloroaniline through co-metabolism. bohrium.com This process can involve the induction of enzymes like catechol 2,3-dioxygenase. bohrium.com

It's also important to note that while the parent compound, propachlor, may degrade relatively quickly, its metabolites can be more persistent. who.intinchem.org

Toxicity for Microorganisms and Aquatic Ecology (referencing chloroanilines)

The toxicity of chloroanilines to microorganisms and aquatic life is a significant concern. Chloroanilines are recognized as priority pollutants due to their potential adverse health effects and their release into the environment from the degradation of pesticides. researchgate.net

Studies have shown that chloroanilines can be toxic to a range of aquatic organisms. doi.org The toxicity can vary depending on the specific chloroaniline isomer and the organism. For instance, in one study, 4-chloroaniline was found to be the most toxic compound to the algae Pseudokirchneriella subcapitata, while aniline was the least toxic. doi.org For the crustacean Daphnia magna, toxicity did not necessarily increase with increasing chloro-substitution. doi.org

The toxicity of anilines, including chlorinated ones, has been evaluated across different trophic levels, including bacteria, protozoa, and crustaceans. researchgate.net Generally, crustaceans have been found to be more sensitive to these compounds than bacteria and protozoa. researchgate.net

The following table summarizes the acute toxicity of several chloroanilines to different aquatic species:

| Compound | Organism | Endpoint | Concentration (mg/L) | Reference |

| Aniline | Daphnia magna | EC50 | - | doi.org |

| 4-Chloroaniline | Daphnia magna | EC50 | - | doi.org |

| 3,5-Dichloroaniline | Daphnia magna | EC50 | - | doi.org |

| 2,3,4-Trichloroaniline | Daphnia magna | EC50 | - | doi.org |

| Aniline | Pseudokirchneriella subcapitata | EC50 | - | doi.org |

| 4-Chloroaniline | Pseudokirchneriella subcapitata | EC50 | Most toxic of tested | doi.org |

| 3,5-Dichloroaniline | Pseudokirchneriella subcapitata | EC50 | - | doi.org |

| 2,3,4-Trichloroaniline | Pseudokirchneriella subcapitata | EC50 | - | doi.org |

| Aniline | Danio rerio | LC50 | - | doi.org |

| 4-Chloroaniline | Danio rerio | LC50 | - | doi.org |

| 3,5-Dichloroaniline | Danio rerio | LC50 | - | doi.org |

| 2,3,4-Trichloroaniline | Danio rerio | LC50 | - | doi.org |

| Aniline | Aliivibrio fischeri | EC50 | 13–403 | researchgate.net |

| 2-Chloroaniline | Aliivibrio fischeri | EC50 | 13–403 | researchgate.net |

| 3-Chloroaniline (B41212) | Aliivibrio fischeri | EC50 | 13–403 | researchgate.net |

| 4-Chloroaniline | Aliivibrio fischeri | EC50 | 13–403 | researchgate.net |

| 3,5-Dichloroaniline | Aliivibrio fischeri | EC50 | 13–403 | researchgate.net |

| Aniline | Tetrahymena thermophila | EC50 | 13–403 | researchgate.net |

| 2-Chloroaniline | Tetrahymena thermophila | EC50 | 13–403 | researchgate.net |

| 3-Chloroaniline | Tetrahymena thermophila | EC50 | 13–403 | researchgate.net |

| 4-Chloroaniline | Tetrahymena thermophila | EC50 | 13–403 | researchgate.net |

| 3,5-Dichloroaniline | Tetrahymena thermophila | EC50 | 13–403 | researchgate.net |

| Aniline | Daphnia magna | EC50 | 0.13–15.2 | researchgate.net |

| 2-Chloroaniline | Daphnia magna | EC50 | 0.13–15.2 | researchgate.net |

| 3-Chloroaniline | Daphnia magna | EC50 | 0.13–15.2 | researchgate.net |

| 4-Chloroaniline | Daphnia magna | EC50 | 0.13–15.2 | researchgate.net |

| 3,5-Dichloroaniline | Daphnia magna | EC50 | 0.13–15.2 | researchgate.net |

| Aniline | Thamnocephalus platyurus | EC50 | 0.13–15.2 | researchgate.net |

| 2-Chloroaniline | Thamnocephalus platyurus | EC50 | 0.13–15.2 | researchgate.net |

| 3-Chloroaniline | Thamnocephalus platyurus | EC50 | 0.13–15.2 | researchgate.net |

| 4-Chloroaniline | Thamnocephalus platyurus | EC50 | 0.13–15.2 | researchgate.net |

| 3,5-Dichloroaniline | Thamnocephalus platyurus | EC50 | 0.13–15.2 | researchgate.net |

Persistence of Metabolites (e.g., conjugated N-isopropylaniline from propachlor)

A critical aspect of the environmental fate of 4-chloro-3-isopropylaniline is its potential persistence and the persistence of its related metabolites. The herbicide propachlor serves as a significant case study in this regard. While propachlor itself disappears from the soil relatively quickly, with half-lives of up to three weeks, its metabolites can be much more persistent. who.int

The conjugated N-isopropylaniline metabolite of propachlor has been found to be significantly more persistent than the parent compound. who.intinchem.org Residues of this metabolite have been detected up to two years after the application of propachlor in experimental settings, particularly at higher application rates. who.intinchem.org This persistence is influenced by environmental conditions, with low temperatures and dryness leading to greater persistence of both propachlor and its metabolites. who.intinchem.org

The persistence of these metabolites is a key consideration because even after the parent compound is no longer detectable, its breakdown products can continue to be present in the environment, potentially posing a long-term risk.

Risk Assessment for Environmental Pollutants (for related chloroanilines)

The environmental risk assessment of chloroanilines is essential for understanding their potential impact on ecosystems. These compounds are considered priority pollutants due to their adverse effects and their presence in the environment, often resulting from the degradation of pesticides. researchgate.net

The risk assessment process typically involves comparing the predicted exposure concentrations (PEC) of a chemical in the environment with the predicted no-effect concentration (PNEC) for organisms. researchgate.net If the PEC/PNEC ratio is less than 1, it generally indicates that no significant aquatic risk is expected. researchgate.netmst.dk

For 4-chloroaniline, the main environmental compartment of concern is the hydrosphere, with measured concentrations in rivers like the Rhine typically ranging from 0.1 to 1 µ g/litre . who.int Environmental risk limits, such as the Maximum Permissible Concentration (MPC) and Maximum Acceptable Concentration for ecosystems (MACeco), are established to protect aquatic ecosystems. rivm.nl

The following table provides an example of derived environmental risk limits for three monochloroanilines in water:

| Chloroaniline Isomer | MPC (µg/L) | NC (µg/L) | MACeco (µg/L) | SRCeco (µg/L) | Reference |

| 2-Chloroaniline | - | - | - | - | rivm.nl |

| 3-Chloroaniline | - | - | - | - | rivm.nl |

| 4-Chloroaniline | - | - | - | - | rivm.nl |

Note: Specific values for MPC, NC, MACeco, and SRCeco were mentioned as being derived in the source but not explicitly listed in the provided search snippet.

The risk assessment for these compounds needs to consider their potential for bioaccumulation, although for p-chloroaniline, bioaccumulation in fish is considered to be low. mst.dk However, the substance is not readily biodegradable under aerobic conditions. mst.dk

Q & A

Q. How can conflicting reports on the carcinogenicity of 4-Chloro-3-isopropylaniline be addressed?

- Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and in vitro micronucleus assays to assess genotoxicity. Compare results with structural analogs (e.g., chlorinated anilines in ). If contradictions persist, perform dose-response studies in rodent models, adhering to OECD 451 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。